(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate
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Overview
Description
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and an aminophenyl group attached to a propane-1,3-diol backbone. The acetate form of this compound is often used in research due to its stability and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the propane-1,3-diol backbone: This can be achieved through the reduction of a suitable precursor, such as a diketone or an epoxide.
Introduction of the amino groups: This step involves the selective amination of the propane-1,3-diol backbone, often using reagents like ammonia or amines under controlled conditions.
Attachment of the aminophenyl group: This is typically done through a substitution reaction, where the aminophenyl group is introduced using a suitable halide or sulfonate ester.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can undergo nucleophilic substitution reactions, often using halides or sulfonates as electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonate esters
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1r,2r)-2-Amino-1-(4-hydroxyphenyl)propane-1,3-diol acetate: Similar structure but with a hydroxyl group instead of an amino group on the phenyl ring.
(1r,2r)-2-Amino-1-(4-methylphenyl)propane-1,3-diol acetate: Similar structure but with a methyl group instead of an amino group on the phenyl ring.
Uniqueness
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate is unique due to the presence of both amino and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
Properties
IUPAC Name |
acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBESJFZVUBSW-VTLYIQCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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